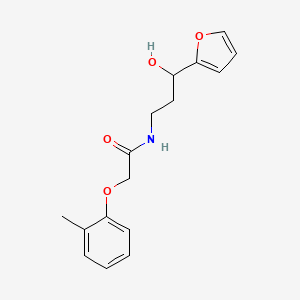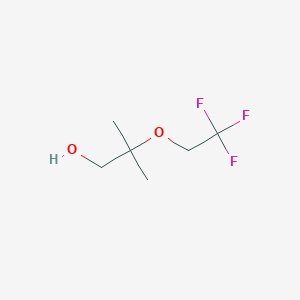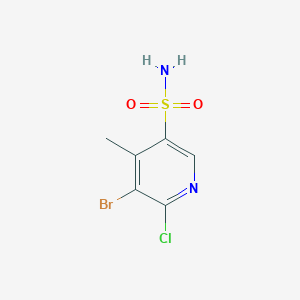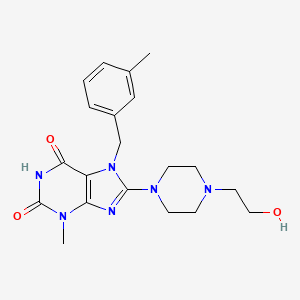
N-(4-morpholin-4-ylphenyl)-4-(oxolan-2-ylmethylsulfamoyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-morpholin-4-ylphenyl)-4-(oxolan-2-ylmethylsulfamoyl)benzamide is a useful research compound. Its molecular formula is C22H27N3O5S and its molecular weight is 445.53. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Carbonic Anhydrase Inhibition
N-(4-morpholin-4-ylphenyl)-4-(oxolan-2-ylmethylsulfamoyl)benzamide and related compounds have been studied for their inhibitory effects on carbonic anhydrases, which are enzymes involved in critical physiological processes like respiration and acid-base balance. These compounds have shown varying levels of inhibition against different isoenzymes of carbonic anhydrase, indicating their potential for therapeutic applications in conditions where modulation of carbonic anhydrase activity is beneficial (Supuran, Maresca, Gregáň, & Remko, 2013).
Structural and Molecular Studies
Research has also focused on the structural and molecular characterization of this compound and its derivatives. These studies include crystal structure analysis and conformational studies in different states, such as solid, gas, and solution phases. Understanding the structural properties of these compounds is crucial for optimizing their pharmacological activities and developing them into more effective therapeutic agents (Remko, Kožíšek, Semanová, & Gregáň, 2010).
Antifungal Applications
The derivatives of this compound have been explored for their antifungal properties. Studies have revealed that these compounds, especially when complexed with certain metals like Co(III), exhibit significant antifungal activities against various plant pathogens, suggesting their potential as antifungal agents in agricultural applications (Zhou Weiqun, Yang Wen, Liqun, & Cheng Xianchen, 2005).
Antimicrobial Activity
The exploration of this compound derivatives for their antimicrobial activity has shown promising results. These compounds have been tested against various bacteria and have demonstrated moderate to significant antibacterial effects, highlighting their potential as novel antimicrobial agents (Ahmed, Ugwu, Simon, & Oluwasola, 2021).
Anticonvulsant Properties
Research into the therapeutic applications of this compound derivatives has extended to the evaluation of their anticonvulsant activities. These compounds have been synthesized and tested in various anticonvulsant models, showing potent activity and low neurotoxicity, which positions them as potential candidates for the development of new anticonvulsant drugs (Edafiogho, Hinko, Chang, Moore, Mulzac, Nicholson, & Scott, 1992).
Eigenschaften
IUPAC Name |
N-(4-morpholin-4-ylphenyl)-4-(oxolan-2-ylmethylsulfamoyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O5S/c26-22(24-18-5-7-19(8-6-18)25-11-14-29-15-12-25)17-3-9-21(10-4-17)31(27,28)23-16-20-2-1-13-30-20/h3-10,20,23H,1-2,11-16H2,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGLNQZLBTWGTGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNS(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
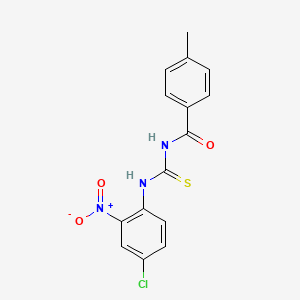
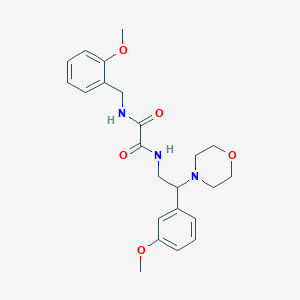
![N-(2-(2,4-dimethylphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,5-dimethylbenzamide](/img/structure/B2419159.png)

![2-Acetylspiro[3.3]heptane](/img/structure/B2419165.png)

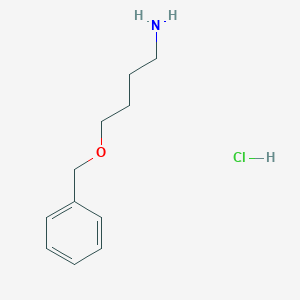

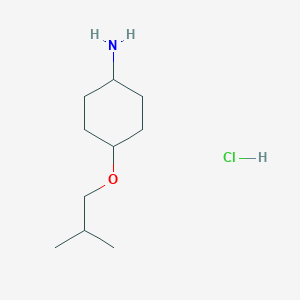
![3-(2-{[2,2'-Bifuran]-5-yl}-2-hydroxyethyl)-1-[(4-fluorophenyl)methyl]urea](/img/structure/B2419172.png)
